Comprehensive Technical Guide: 2-Chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6)
Comprehensive Technical Guide: 2-Chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6)
Executive Summary
2-Chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6) is a highly substituted, electron-rich phenolic building block utilized in advanced organic synthesis, agrochemical development, and the construction of complex Active Pharmaceutical Ingredients (APIs)[1]. Characterized by profound steric hindrance around its hydroxyl group, this molecule presents unique reactivity profiles. This whitepaper details its physicochemical properties, outlines a field-proven and self-validating synthetic methodology, and explores its downstream applications in cross-coupling and etherification workflows.
Physicochemical Profiling & Structural Analysis
The structural uniqueness of 2-chloro-4-methoxy-6-methylphenol lies in its substitution pattern. The phenolic hydroxyl group (C1) is flanked by a chlorine atom (C2) and a methyl group (C6), creating a highly sterically hindered microenvironment. The para position (C4) is occupied by an electron-donating methoxy group, which enriches the aromatic ring's electron density but blocks standard para-directed electrophilic attacks.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound:
| Property | Specification / Value |
| Chemical Name | 2-Chloro-4-methoxy-6-methylphenol |
| CAS Registry Number | 1824155-21-6 |
| Molecular Formula | C |
| Molecular Weight | 172.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility Profile | Soluble in DCM, EtOAc, THF, DMF; Insoluble in H |
| Hazard Classification | H302, H315, H319, H335 (Class-based extrapolation)[2] |
Synthetic Methodology: Regioselective Chlorination
Because 2-chloro-4-methoxy-6-methylphenol is a specialized intermediate, it is typically synthesized de novo via the regioselective electrophilic aromatic substitution of 4-methoxy-2-methylphenol (CAS 5307-05-1), a known intermediate in various enzymatic and chemoenzymatic cascades[3].
Causality of Reagent Selection & Regioselectivity
The phenolic hydroxyl group is strongly electron-donating, activating the ring and directing electrophiles to the ortho and para positions. Because the para position (C4) is blocked by the methoxy group and one ortho position (C2) is occupied by the methyl group, the incoming electrophile is exclusively directed to the remaining ortho position (C6)[2].
N-Chlorosuccinimide (NCS) is explicitly selected as the chlorinating agent over elemental chlorine (Cl
Step-by-Step Experimental Protocol
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Solubilization: Dissolve 4-methoxy-2-methylphenol (1.0 equiv, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress radical side-reactions and enhance the regioselectivity of the electrophilic attack.
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Reagent Addition: Add NCS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Add a catalytic amount of diisopropylamine (0.1 equiv) to facilitate the polarization of the N-Cl bond.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
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Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous Na
S O to neutralize unreacted NCS. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc gradient).
Self-Validating Quality Control System
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TLC Monitoring: The reaction's progress is self-validating via Thin Layer Chromatography. The starting material is highly polar, while the introduction of the lipophilic chlorine atom significantly increases the R
value of the product (e.g., from R 0.3 to 0.5 in 4:1 Hexane:EtOAc). -
H NMR Confirmation: Final validation is achieved via
H NMR. The disappearance of one aromatic proton and the collapse of the starting material's complex multiplet into two distinct meta-coupled doublets (J ≈ 2.8 Hz) unequivocally confirms substitution at the correct carbon.
Fig 1: Regioselective chlorination workflow for 2-Chloro-4-methoxy-6-methylphenol synthesis.
Downstream Reactivity & API Applications
The utility of 2-chloro-4-methoxy-6-methylphenol lies in its dual functionality: the phenolic OH and the aryl chloride. However, the steric crowding demands specific strategic choices during downstream functionalization.
Sterically Hindered O-Alkylation
Standard Williamson ether synthesis conditions (K
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Optimized Causality: To force O-alkylation, highly polar aprotic solvents (DMF or DMSO) and stronger, more soluble bases like Cesium Carbonate (Cs
CO ) or Sodium Hydride (NaH) must be employed. The "soft" cesium cation enhances the nucleophilicity of the phenoxide ion, driving the reaction to completion.
Cross-Coupling Strategies
The aryl chloride serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).
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Catalyst Selection: Because aryl chlorides are generally less reactive than bromides or iodides, and this specific ring is highly electron-rich (which slows down oxidative addition), highly active palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos ) are mandatory to facilitate the C-Cl bond activation.
Fig 2: Downstream reactivity pathways and applications in API and agrochemical development.
Safety & Handling Protocols
As a halogenated phenolic compound, 2-chloro-4-methoxy-6-methylphenol must be handled with stringent Environmental Health and Safety (EHS) protocols[2]:
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Toxicity: Phenolic compounds are readily absorbed through the skin and mucous membranes. It is classified as harmful if swallowed (H302) and causes severe skin/eye irritation (H315, H319).
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PPE Requirements: Nitrile gloves (double-layered for prolonged handling), chemical splash goggles, and a fitted lab coat are required. All manipulations, especially the chlorination sequence involving NCS, must be conducted inside a certified chemical fume hood to prevent inhalation of potentially irritating dust or vapors.
References
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MDPI. "An Enzyme Cascade Synthesis of Vanillin". Molecules (2019). URL:[Link]
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PubChem (NIH). "4-Methoxy-2-methylphenol | CID 12483497". National Center for Biotechnology Information. URL:[Link]
